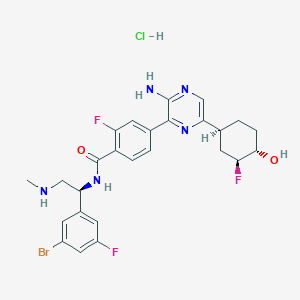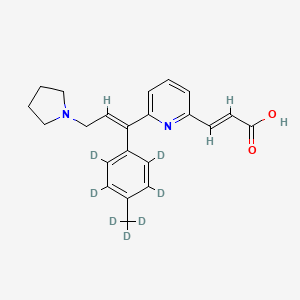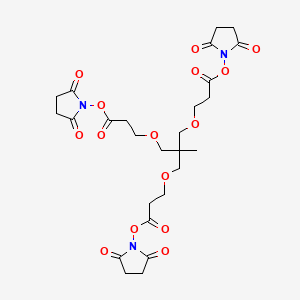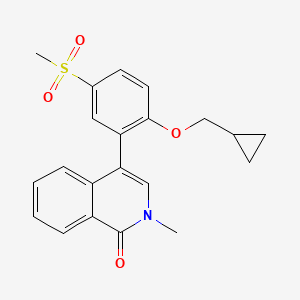
特罗布雷司
描述
科学研究应用
Bromodomain and Extraterminal Inhibitor (BETi)
Trotabresib is a potent, reversible oral BETi . Bromodomains are protein domains that recognize acetylated lysine residues, and BET proteins are a class of bromodomain-containing proteins. By inhibiting these proteins, Trotabresib can affect gene expression and have potential therapeutic effects .
Treatment of High-Grade Gliomas
Trotabresib has shown antitumor activity in patients with high-grade gliomas . High-grade gliomas are aggressive brain tumors that are often resistant to treatment. Trotabresib’s ability to penetrate the blood-brain barrier makes it a promising candidate for treating these types of cancers .
Combination Therapy with Temozolomide
Trotabresib has been studied in combination with temozolomide, a chemotherapy drug used to treat brain tumors . Preclinical studies have shown that Trotabresib can enhance the antiproliferative effects of temozolomide .
Treatment of Advanced Malignancies
Trotabresib has demonstrated antitumor activity as a monotherapy in patients with advanced malignancies . This suggests that it could be used to treat a variety of different types of cancer.
Pharmacokinetics and Pharmacodynamics
Studies have investigated the pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted in the body) and pharmacodynamics (the biochemical and physiological effects of the drug and its mechanism of action) of Trotabresib . These studies help to understand how the drug works and how it should be dosed.
Safety and Tolerability
Trotabresib has been found to be well-tolerated in patients, with the most frequent grade 3/4 treatment-related adverse event being thrombocytopenia (a condition characterized by low platelet counts) .
作用机制
Trotabresib, also known as CC-90010, is a potent, reversible, and orally active compound with significant antitumor activity . This article will delve into the mechanism of action of Trotabresib, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Trotabresib primarily targets the Bromodomain and Extra-Terminal (BET) proteins . BET proteins are epigenetic regulators that control the expression of various genes involved in cell proliferation, inflammation, and other processes .
Mode of Action
As a BET inhibitor (BETi) , Trotabresib interacts with BET proteins, inhibiting their function . This interaction disrupts the proteins’ ability to bind to acetylated histones, a crucial step in the transcription of certain genes . By inhibiting BET proteins, Trotabresib can modulate gene expression and exert its antitumor effects .
Biochemical Pathways
The inhibition of BET proteins by Trotabresib affects various biochemical pathways. While the specific pathways influenced can vary depending on the cellular context, they generally involve the downregulation of genes associated with cell proliferation and survival . This leads to the suppression of tumor growth and progression .
Pharmacokinetics
Trotabresib exhibits favorable pharmacokinetic properties. It is orally active and demonstrates good plasma pharmacokinetics . The compound also shows good penetration of the blood-brain-tumor barrier, making it potentially effective against brain tumors . The mean Trotabresib brain tumor tissue:plasma ratio was found to be 0.84, indicating significant brain penetration .
Result of Action
The inhibition of BET proteins by Trotabresib leads to a range of molecular and cellular effects. These include the reduction of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis . In clinical studies, Trotabresib has demonstrated antitumor activity in patients with advanced malignancies, including high-grade gliomas .
Action Environment
The action, efficacy, and stability of Trotabresib can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment could potentially affect the compound’s stability and activity . Additionally, factors such as pH and the presence of binding proteins can influence the compound’s bioavailability .
未来方向
Trotabresib is currently under clinical development by Bristol-Myers Squibb and is in Phase II for Glioblastoma Multiforme (GBM). According to GlobalData, Phase II drugs for Glioblastoma Multiforme (GBM) have a 23% phase transition success rate (PTSR) indication benchmark for progressing into Phase III . Furthermore, a phase Ib/II clinical trial is currently investigating Trotabresib in combination with adjuvant temozolomide and radiotherapy in patients with newly diagnosed glioblastoma .
属性
IUPAC Name |
4-[2-(cyclopropylmethoxy)-5-methylsulfonylphenyl]-2-methylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-22-12-19(16-5-3-4-6-17(16)21(22)23)18-11-15(27(2,24)25)9-10-20(18)26-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZAJPITKGWMFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C3=C(C=CC(=C3)S(=O)(=O)C)OCC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trotabresib | |
CAS RN |
1706738-98-8 | |
| Record name | Trotabresib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706738988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TROTABRESIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K424WH3WU0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


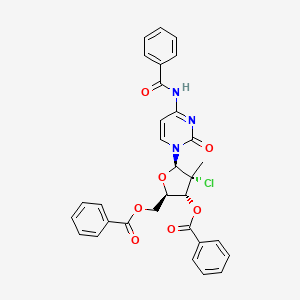


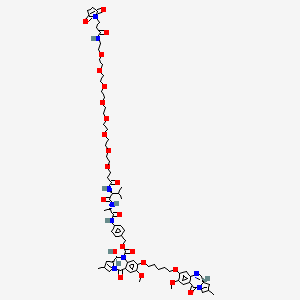

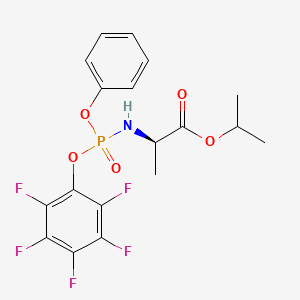
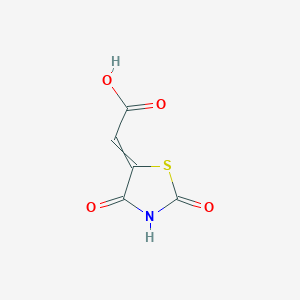
![N-[(3R)-1-(2-Fluorophenyl)-4-oxo-3,4,6,7-tetrahydro[1,4]diazepino[6,7,1-hi]indol-3-yl]-1H-indole-2-carboxamide](/img/structure/B3181960.png)
![3-Methyl-4-oxo-3,4-dihydrobenzo[d][1,2,3]triazine-7-carboxylic acid](/img/structure/B3181962.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3181963.png)
